molecular formula C13H19NO4 B15093276 Levodopa butyl ester

Levodopa butyl ester

Cat. No.: B15093276
M. Wt: 253.29 g/mol
InChI Key: QDMOINLDXCZCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levodopa butyl ester is a derivative of levodopa, a well-known precursor to dopamine. Levodopa is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert to dopamine, which is deficient in patients with this condition. This compound is synthesized to improve the pharmacokinetic properties of levodopa, such as its bioavailability and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levodopa butyl ester can be synthesized through enzymatic methods involving tyrosinase and α-chymotrypsin. The process begins with the ortho-hydroxylation of tyrosine esters catalyzed by tyrosinase, followed by transesterification using α-chymotrypsin . The reaction conditions typically involve a phosphate buffer at pH 7.4, boric acid, ascorbic acid, and methanol. The reaction mixture is incubated at 25°C, and the progress is monitored by High-Performance Liquid Chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as ion exchange chromatography and crystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Levodopa butyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its parent compound, levodopa.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions can be employed.

Major Products

Scientific Research Applications

Levodopa butyl ester has several scientific research applications:

Mechanism of Action

Levodopa butyl ester exerts its effects by crossing the blood-brain barrier and being metabolized to dopamine. The ester group enhances its lipophilicity, allowing for better absorption and transport. Once in the brain, it is decarboxylated to dopamine, which then stimulates dopaminergic receptors to alleviate the symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

  • Levodopa methyl ester
  • Levodopa ethyl ester
  • Levodopa benzyl ester

Comparison

Levodopa butyl ester is unique due to its balance of lipophilicity and stability, which enhances its bioavailability compared to other esters. While levodopa methyl ester and ethyl ester also improve absorption, they may not provide the same level of stability. Levodopa benzyl ester, on the other hand, offers better stability but may have lower bioavailability .

Properties

IUPAC Name

butyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMOINLDXCZCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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